![molecular formula C21H26N2O4S B2980802 N-(tert-butyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide CAS No. 318517-28-1](/img/structure/B2980802.png)
N-(tert-butyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has an isoquinoline backbone, which is a type of heterocyclic compound. Attached to this backbone is a carboxamide group (CONH2), a tert-butyl group (C(CH3)3), and a methoxyphenylsulfonyl group (CH3OC6H4SO2-). These functional groups could potentially give this compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The isoquinoline backbone would likely contribute to the rigidity of the molecule, while the other groups could add varying degrees of flexibility .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The tert-butyl group is generally quite unreactive, while the methoxyphenylsulfonyl group could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the carboxamide group could potentially allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación
Synthetic Equivalents for Tetrahydroisoquinoline Frameworks
Researchers have developed new synthetic equivalents based on Weinreb amide (WA) functionality for the convenient synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline framework. This synthesis involves N-benzylation and the addition of arylmagnesium halide, leading to the direct synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines in good yields. The process demonstrates a significant advancement in the synthetic approach to tetrahydroisoquinolines, highlighting the chemical versatility of related structures (Kommidi, Balasubramaniam, & Aidhen, 2010).
Antimalarial Drug Development
The compound has been studied in the context of antimalarial drug development. N-tert-Butyl isoquine, a derivative of the chemical structure, was identified as a potential antimalarial agent. It was designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, showing excellent activity against Plasmodium falciparum and rodent malaria parasites. This development represents a significant contribution to antimalarial therapy, emphasizing the compound's potential in pharmaceutical applications (O’Neill et al., 2009).
Sulfocoumarins as Cancer Cell Inhibitors
Studies have identified 6-substituted sulfocoumarins related to the compound as selective inhibitors of carbonic anhydrase IX and XII with significant cytotoxicity against colorectal cancer cells. These findings suggest the compound's derivatives could serve as a basis for developing new cancer therapies, especially for targeting hypoxic tumors and metastases (Grandāne et al., 2015).
Synthetic Routes to Quinoline Derivatives
Research has explored synthetic routes to quinoline derivatives, demonstrating the compound's relevance in the synthesis of biologically active molecules. These routes provide essential insights into the development of novel therapeutic agents, underscoring the compound's utility in medicinal chemistry (Zhang et al., 2016).
Histone Deacetylase Inhibitors
A series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines, structurally related to the compound, were developed as potent histone deacetylase (HDAC) inhibitors. These inhibitors show marked antiproliferative activity against PC-3 cells, suggesting potential applications in prostate cancer treatment. This research highlights the compound's relevance in the design of new anticancer agents (Liu et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-tert-butyl-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-21(2,3)22-20(24)19-13-15-7-5-6-8-16(15)14-23(19)28(25,26)18-11-9-17(27-4)10-12-18/h5-12,19H,13-14H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBOUSWEPXAXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

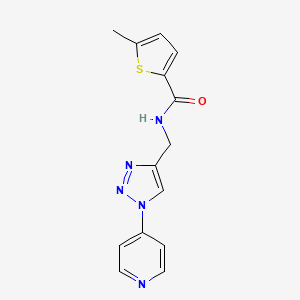
![4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2980720.png)
![N-(2,6-difluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2980722.png)

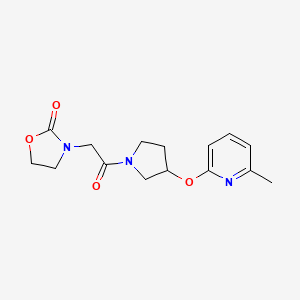
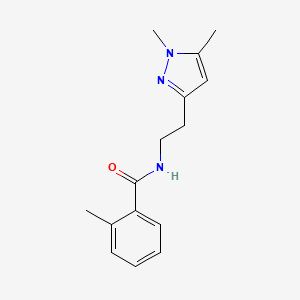
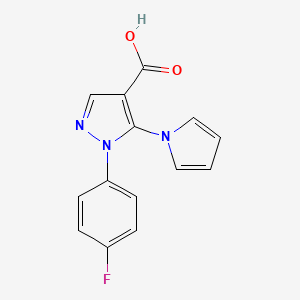
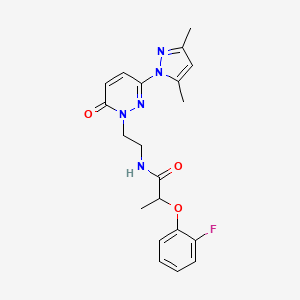
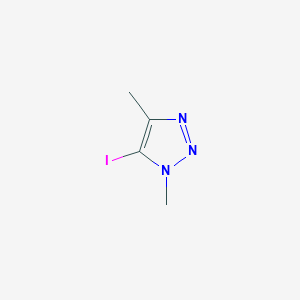
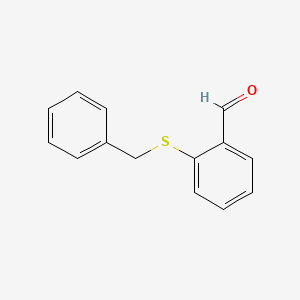
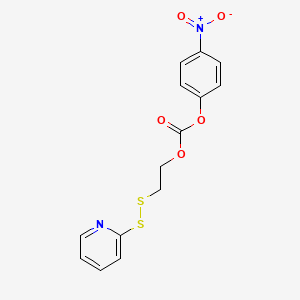
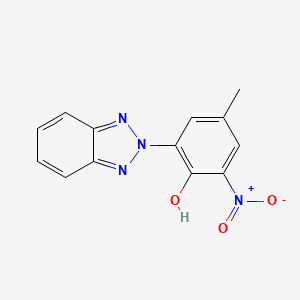
![N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2980741.png)
![3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2980742.png)